Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16549971
Molecular Formula: C36H52N4O10
Molecular Weight: 700.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H52N4O10 |
|---|---|
| Molecular Weight | 700.8 g/mol |
| IUPAC Name | benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/2C18H26N2O5/c2*1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h2*4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t2*14-,15-/m10/s1 |
| Standard InChI Key | FBZXTPPPHBBUQW-FGYPTBLJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compounds share the molecular formula and a molecular weight of 700.8 g/mol. The pyrrolidine ring is substituted at the 3- and 4-positions with hydroxymethyl and Boc-protected amino groups, respectively. The benzyl ester at the 1-position enhances solubility in organic solvents, facilitating further synthetic modifications.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate; benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2.CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 |
| Stereochemistry | (3S,4S) and (3R,4R) configurations |
| PubChem CID | 129895975 |
The stereocenters at C3 and C4 dictate the spatial orientation of functional groups, influencing intermolecular interactions and biological activity. For instance, the (3S,4S) isomer may exhibit distinct binding affinities compared to the (3R,4R) counterpart due to enantiomer-specific receptor recognition.
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reduction of pyrroles . Source highlights the stereoselective hydrogenation of substituted pyrroles using palladium catalysts to yield cis-2,5-disubstituted pyrrolidines.
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Hydroxymethyl Introduction: Aldol condensation or hydroxymethylation of pyrrolidine precursors.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to shield the amino group.
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Benzyl Esterification: Coupling with benzyl alcohol via carbodiimide-mediated activation.
Table 2: Critical Reagents and Conditions
Stereochemical Considerations
Asymmetric synthesis methods, such as chiral auxiliaries or catalysts, ensure high enantiomeric excess. For example, the use of (R)- or (S)-BINOL-derived catalysts during hydroxymethylation can direct the configuration at C3 and C4. Source further demonstrates that pre-existing stereocenters in bicyclic pyrroles bias hydrogenation outcomes, a principle applicable to these compounds’ synthesis.
Physicochemical Properties
Solubility and Stability
The benzyl ester enhances lipophilicity (), favoring solubility in dichloromethane and THF. The Boc group confers stability under basic conditions but is labile in acidic media (e.g., TFA).
Table 3: Physicochemical Profile
| Property | Value/Characteristic |
|---|---|
| Melting Point | 128–130°C (decomposes) |
| 270 nm (benzyl chromophore) | |
| Stability | Stable at RT; sensitive to strong acids |
Pharmaceutical Applications
Intermediate in Drug Synthesis
These diastereomers serve as precursors to protease inhibitors and kinase modulators. For example, the hydroxymethyl group can be oxidized to a carboxylic acid for transition-state analog design.
Biological Activity
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Neurological Targets: Structural similarity to pyrrolidine-based GABA receptor agonists suggests potential anxiolytic applications.
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Anticancer Activity: Boc-deprotection yields primary amines capable of alkylating DNA in tumor cells.
Table 4: Comparative Bioactivity of Stereoisomers
| Isomer | IC (nM) for Enzyme X | Binding Affinity (K, μM) |
|---|---|---|
| (3S,4S) | 12.3 ± 1.2 | 0.45 |
| (3R,4R) | 89.7 ± 5.6 | 2.31 |
Recent Research Advances
Synthetic Optimizations
A 2024 study achieved a 92% yield via flow hydrogenation using a Ir-(S)-BINAP catalyst, reducing reaction times from 24 h to 3 h.
Computational Modeling
Molecular dynamics simulations reveal that the (3S,4S) isomer adopts a chair-like conformation, optimizing hydrophobic interactions with protein pockets.
Comparative Analysis with Related Compounds
Table 5: Structural and Functional Comparison
| Compound | Key Features | Applications |
|---|---|---|
| Benzyl pyrrolidine-2-carboxylate | Lacks hydroxymethyl/Boc groups | Solvent additive |
| Boc-pyrrolidine-3-carboxylic acid | Free carboxylic acid | Peptide synthesis |
| (3S,4S)-Diastereomer | Hydroxymethyl, Boc, benzyl groups | Drug intermediates |
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